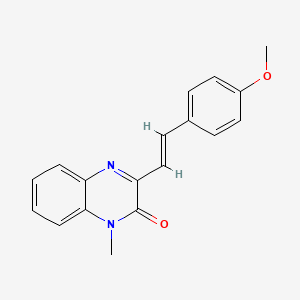
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a quinoxaline core with a methoxystyryl substituent, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
化学反应分析
Types of Reactions
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The methoxystyryl group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinoxaline derivatives with oxidized functional groups.
Reduction: Reduced quinoxaline compounds.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学研究应用
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Fluorescent Probes: It is used as a fluorescent probe for detecting metal ions such as copper (Cu2+), making it valuable in environmental and biological sensing.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
作用机制
The mechanism of action of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves:
Molecular Targets: The compound targets specific cellular pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
(E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one: Similar structure with a benzyl group instead of a methyl group.
Curcumin Analogues: Compounds with similar methoxystyryl groups but different core structures.
Uniqueness
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one is unique due to its specific quinoxaline core and methoxystyryl substituent, which confer distinct electronic and optical properties, making it valuable in both medicinal and materials science research .
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-20-17-6-4-3-5-15(17)19-16(18(20)21)12-9-13-7-10-14(22-2)11-8-13/h3-12H,1-2H3/b12-9+ |
InChI 键 |
KGGQLAKYJSYIJW-FMIVXFBMSA-N |
手性 SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)OC |
规范 SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
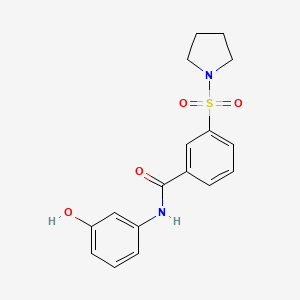
![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)
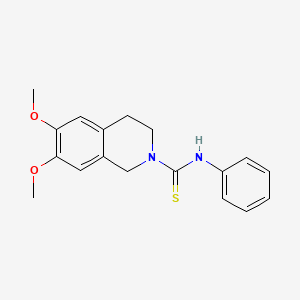
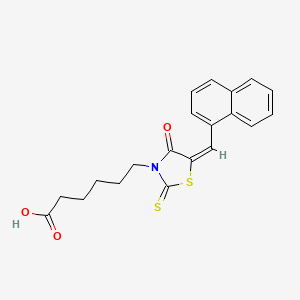
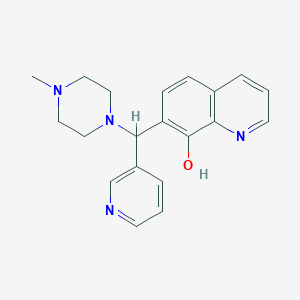
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
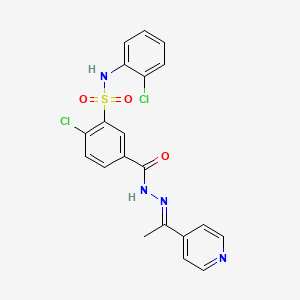
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)

